molecular formula C9H11ClF3NO B1374683 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride CAS No. 1423032-18-1

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride

Cat. No.: B1374683
CAS No.: 1423032-18-1
M. Wt: 241.64 g/mol
InChI Key: LKRCVAWTGZSLFR-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is a chemical compound with the molecular formula C9H12ClF3NO. It is known for its unique structural features, including the presence of a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical and physical properties. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride
  • 2-Amino-1-[2-(trifluoromethyl)phenyl]ethanol hydrochloride
  • 4-(Trifluoromethyl)-L-phenylglycine

Uniqueness

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-2-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRCVAWTGZSLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-18-1
Record name Benzeneethanol, β-amino-4-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-2-[4-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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